ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate

Medicinal Chemistry Permeability Library Design

Ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate (CAS 1324011-73-5) is a fully synthetic, achiral pyrazole-4-carboxamide derivative that integrates a sulfamoyl pharmacophore and an ethyl 4-aminobenzoate moiety. With a molecular formula of C21H22N4O5S and a molecular weight of 442.49 g·mol⁻¹, it belongs to the class of sulfamoylphenyl pyrazoles – a scaffold actively pursued both as voltage-gated sodium channel modulators and as carbonic anhydrase inhibitors in academic and industrial discovery programs.

Molecular Formula C21H22N4O5S
Molecular Weight 442.49
CAS No. 1324011-73-5
Cat. No. B2472914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate
CAS1324011-73-5
Molecular FormulaC21H22N4O5S
Molecular Weight442.49
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2C(NNC2S(=O)(=O)NC3=CC=C(C=C3)C)C
InChIInChI=1S/C21H26N4O5S/c1-4-30-21(27)15-7-11-16(12-8-15)22-19(26)18-14(3)23-24-20(18)31(28,29)25-17-9-5-13(2)6-10-17/h5-12,14,18,20,23-25H,4H2,1-3H3,(H,22,26)
InChIKeyKEXMPRDWYHZQHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate – Procurement-Relevant Structural and Pharmacophore Overview


Ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate (CAS 1324011-73-5) is a fully synthetic, achiral pyrazole-4-carboxamide derivative that integrates a sulfamoyl pharmacophore and an ethyl 4-aminobenzoate moiety . With a molecular formula of C21H22N4O5S and a molecular weight of 442.49 g·mol⁻¹, it belongs to the class of sulfamoylphenyl pyrazoles – a scaffold actively pursued both as voltage-gated sodium channel modulators and as carbonic anhydrase inhibitors in academic and industrial discovery programs [1]. The compound is commercially available from screening-compound suppliers as a research-grade small molecule, positioning it for hit-to-lead and target-identification applications .

Scaffold Sulfamoylphenyl pyrazole with 4-substituted benzoate amide – a privileged chemotype for carbonic anhydrase and ion channel target families
Sourcing Research-grade small molecule available from screening-compound suppliers; confirmed inventory supports immediate hit-to-lead procurement
Use Case Designed for hit-to-lead expansion, target-identification assays, and agrochemical lead evaluation where a characterized sulfamoylphenyl pyrazole is required

Why Close Analogs Cannot Replace Ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate in Quantitative Discovery Workflows


Within the sulfamoylphenyl-pyrazole chemical space, minor structural changes produce measurable shifts in physicochemical and pharmacokinetic descriptors that govern library design, primary assay behavior, and ultimately lead progression. The target compound differs from its closest commercially listed analogs by two simultaneous structural variables: (i) the ester alkyl group (ethyl vs. methyl) and (ii) the benzoate substitution position (4-amide vs. 3-amide). Changing the ester from ethyl to methyl alters lipophilicity and aqueous solubility, while moving the amide attachment from the 4- to the 3-position of the benzoate ring modifies the molecular shape, hydrogen-bond donor/acceptor geometry, and polar surface area – all of which directly affect protein–ligand binding kinetics, cellular permeability, and off-target liability profiles . Consequently, generic substitution without quantitative head-to-head data risks introducing uncontrolled bias into structure–activity relationship (SAR) studies and invalidating comparative biological conclusions [1].

Ester group Ethyl ester (target) vs methyl ester analog: changing the alkyl group alters lipophilicity (estimated ΔlogP ≈ +0.5–0.7), which can shift membrane partitioning, microsomal stability, and off-target binding profiles.
Regioisomer 4-Amide benzoate (target) vs 3-amide isomer: substitution position modifies polar surface area, hydrogen-bond geometry, and molecular shape, directly impacting permeability and protein–ligand docking. Quantitative SAR may not transfer.

Ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate – Comparator-Backed Differentiation Evidence for Scientific Procurement


Lower Polar Surface Area vs. 3-Substituted Positional Isomers Favoring Membrane Permeability in Cell-Based Assays

The 4-substituted benzoate regioisomer (target compound) presents a calculated topological polar surface area (tPSA) of 108.6 Ų, consistent with compounds capable of passive transcellular permeation . Although the analogous 3-substituted ethyl ester isomer (CAS 1239511-62-6) shares the same molecular formula, the meta-substitution geometry alters the spatial distribution of the amide carbonyl and sulfonamide groups, which computational models predict will change the solvent-accessible polar surface area and hydrogen-bond network. In the absence of published experimental tPSA for the 3-isomer, the 4-isomer's tPSA value falls within the established <140 Ų threshold for oral absorption potential (Veber et al. rule), making it a preferred choice for fragment-based and cell-permeability-sensitive screening campaigns .

tPSA
Data to verify
108.6 Ų
Supports passive permeability screening; 3-amide isomer value not published
Calculated property; Veber benchmark context
Medicinal Chemistry Permeability Library Design

Higher Calculated Lipophilicity (logP) Relative to Methyl Ester Analog Provides Tunable Property for PK Optimization

The target ethyl ester compound has a calculated logP of 3.94, establishing it as a moderately lipophilic entity within the series . The direct methyl ester analog (CAS 1324012-19-2; methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate) has a molecular weight 14 Da lower (428.46 vs. 442.49 Da) and lacks the additional methylene unit, which computational models predict to reduce logP by approximately 0.5–0.7 log units based on standard fragment-based increment rules . This controlled difference in lipophilicity allows the ethyl ester to sample a distinct partition-coefficient range that may favor membrane partitioning and target engagement for intracellular or CNS-proximate targets, while the methyl analog may be preferable where lower logP and higher aqueous solubility are desired .

logP
Data to verify
3.94
Ethyl ester has higher lipophilicity than methyl analog; may influence ADME partitioning
Calculated property; methyl analog logP estimated ~3.2–3.4
Drug Metabolism Pharmacokinetics Lead Optimization

Three Hydrogen-Bond Donors Enable Directional Interactions with Biological Targets Compared to Analogs with Altered Donor Counts

The target compound possesses three hydrogen-bond donors (HBD) – the pyrazole NH, the sulfonamide NH, and the benzamide NH – as confirmed by its SMILES and structure representation . This HBD count is constant across the 4-substituted and 3-substituted isomers but differs from analogs where the sulfonamide NH is methylated or the pyrazole NH is substituted, which reduce the HBD count to two or fewer. The presence of three geometrically distinct HBD vectors provides a richer interaction fingerprint with polar protein pockets, potentially improving enthalpic binding contributions relative to compounds with fewer donors [1].

H-Bond Donors
Reported
3 HBD (target) vs ≤2 in N‑substituted analogs
Retains full donor capacity for polar active-site interactions; may favor enthalpy-driven binding
Structural analysis; class‑level SAR support
Structure-Based Drug Design Binding Affinity Selectivity

Class-Level Carbonic Anhydrase Inhibitory Activity as Supporting Evidence for Cancer Target Screening Potential

Although direct biological data for the target compound have not been published, closely related sulfamoylphenyl pyrazole derivatives have demonstrated potent inhibitory activity against tumor-associated human carbonic anhydrase isoforms hCA IX and hCA XII. In a recent study, compounds 4a and 5e showed KI values of 0.062 µM and 0.040 µM against hCA IX, comparable to the reference inhibitor acetazolamide (KI = 0.065 µM and 0.046 µM for hCA IX and XII, respectively) [1]. These structurally proximate analogs share the key sulfamoylphenyl pharmacophore and the pyrazole-4-carboxamide scaffold present in the target compound, providing a class-level inference that the target compound may also engage carbonic anhydrase targets [1].

CA IX Inhibition
Class-level
Analogs show KI 0.040–0.062 µM (hCA IX); target not directly measured
Supports carbonic anhydrase IX/XII screening context; requires direct validation
Stopped‑flow CO₂ hydration assay; class‑level inference
Cancer Therapeutics Carbonic Anhydrase Hypoxia

Patent-Cited Herbicidal Utility Provides an Additional Application Dimension Absent from Methyl Ester Analogs in Public Literature

Patent CN105503728A specifically exemplifies ethyl 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate (the target compound) as an active ingredient in herbicidal compositions, attributing efficacy to its unique structural characteristics [1]. In contrast, public patent bibliographies for the methyl ester analog (CAS 1324012-19-2) or the 3-substituted ethyl ester isomer (CAS 1239511-62-6) do not currently cite a corresponding specific herbicidal-use claim, suggesting that the 4-substituted ethyl ester configuration was explicitly selected for agrochemical optimization during patent prosecution [1]. This patent precedence affords the target compound a demonstrated use-case pathway in pesticide lead identification that its nearest structural neighbors lack.

Patent Precedent
Reported
Explicitly claimed in CN105503728A as herbicidal pyrazole; analogs lack comparable documentation
Provides a starting point for agrochemical lead optimization; IP context differs from close analogs
Patent bibliographic comparison; subject to legal review
Agrochemical Discovery Herbicide Broadleaf Weed Control

Commercially Available 180 mg Stock with 1-Week Lead Time Enables Rapid Procurement vs. Custom-Synthesized Analogs

The target compound is listed as available in 180 mg quantities from ChemDiv with a ship time of approximately one week when ordered in the specified format . By comparison, the methyl ester analog (CAS 1324012-19-2) is listed through EvitaChem but with no published stock quantity or guaranteed lead time, implying potential backorder or custom synthesis requirements . For screening campaigns requiring immediate compound availability for dose–response validation, the documented stock level of the target compound reduces procurement uncertainty and cycle time relative to analogs that must be synthesized to order .

Availability
Specification review
180 mg on-hand; ~1 week lead time
Enables rapid procurement for screening; methyl analog stock unconfirmed
Vendor catalog data; verify at time of order
Compound Sourcing High-Throughput Screening Supply Chain

Ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate – Evidence-Backed Application Scenarios for Scientific Selection


Medicinal Chemistry Hit-to-Lead Expansion for Carbonic Anhydrase IX/XII Cancer Targets

Based on the class-level evidence that sulfamoylphenyl pyrazole derivatives achieve low-nanomolar KI values against tumor-associated hCA IX and XII isoforms [1], the target compound can serve as a scaffold for hit expansion in hypoxic tumor programs. Its three hydrogen-bond donors and moderate lipophilicity (logP 3.94) are compatible with active-site coordination of the catalytic zinc ion, and the 4-substituted benzoate regioisomer offers a synthetic handle for amide-based library diversification .

Cell-Permeable Probe Design for Intracellular Target Engagement Assays

With a calculated tPSA of 108.6 Ų – well within the Veber permeability benchmark of <140 Ų – the 4-substituted isomer is a suitable starting point for designing cell-permeable probes. Medicinal chemistry teams can leverage the ethyl ester as a synthetic anchor for further derivatization while maintaining a permeability-optimized core, an advantage not verified for the 3-substituted isomer whose PSA remains unpublished .

Agrochemical Lead Identification for Broadleaf Weed Control

Patent CN105503728A explicitly names this compound within a herbicidal composition series, establishing a concrete starting point for agrochemical lead optimization [2]. Industrial crop-protection discovery groups can purchase the compound directly from screening vendors and evaluate it in pre-emergence and post-emergence greenhouse assays without the lead time penalty associated with synthesizing the scaffold de novo .

Structure–Activity Relationship Studies on Ester-Lipophilicity Tuning

The target compound (ethyl ester, logP 3.94) and its methyl ester analog (CAS 1324012-19-2, estimated logP ~3.2–3.4) together provide a matched molecular pair for quantifying the impact of an incremental methylene unit on in vitro ADME parameters such as microsomal stability, plasma protein binding, and Caco-2 permeability . Acquiring both compounds in parallel allows medicinal chemists to establish quantitative SAR for this chemotype.

Application
Selection Property
Validation Focus
Carbonic anhydrase IX/XII inhibitor hit-to-lead
Sulfamoylphenyl pyrazole scaffold with three H‑bond donors and suitable lipophilicity for zinc‑binding pocket engagement
hCA IX/XII enzymatic assay, selectivity over off‑target isoforms, and antiproliferative screening in hypoxic cancer cell models
Intracellular target engagement probe design
Moderate polar surface area and lipophilicity profile consistent with passive cell permeability; 4‑amide regioisomer geometry
Caco‑2 / PAMPA permeability assay, intracellular target occupancy measurement, and cytotoxicity counter‑screen
Agrochemical lead identification for broadleaf weed control
Patent‑precedented pyrazole herbicidal scaffold explicitly exemplified in CN105503728A
Pre‑emergence / post‑emergence greenhouse herbicidal activity assays, crop selectivity profiling, and formulation compatibility
Ester lipophilicity SAR studies
Ethyl ester offering distinct lipophilicity from the methyl ester analog, forming a matched molecular pair for property‑based optimization
In vitro ADME panel (microsomal stability, protein binding, permeability) across the ethyl/methyl pair; correlation with in vivo PK if pursued
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